N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea is a compound that integrates a thiourea moiety with a triazole functional group, making it of significant interest in medicinal chemistry and material sciences. This compound is noted for its potential biological activities, particularly in antimicrobial and antiviral applications. The systematic name reflects its structure, which includes a phenyl group linked to a triazole through a methylene bridge, and a thiourea group.
The compound can be synthesized from commercially available precursors and has been referenced in various scientific studies focusing on its synthesis and biological properties. It is listed under the CAS number 1189749-60-7 and can be sourced from chemical suppliers like Matrix Scientific and Avantor .
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea falls under the category of organic compounds, specifically thioureas. It is characterized by the presence of both sulfur and nitrogen in its structure, which contributes to its reactivity and potential biological activity.
The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity .
The molecular formula of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea is C₁₀H₁₁N₅S. It features:
The molecular weight of this compound is approximately 243.28 g/mol. Its structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea participates in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions (such as pH and temperature) are essential for successful transformations .
The mechanism of action for N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea primarily involves its interaction with biological targets:
Data from biological assays indicate that modifications to the thiourea or triazole moieties can enhance activity against specific pathogens .
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea typically exhibits:
The chemical properties include:
Relevant data from spectral analysis (IR, NMR) provide insights into functional group characteristics and molecular interactions .
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea has several applications in scientific research:
Research continues to explore its efficacy and mechanisms in various biological systems .
The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea (CAS 1189749-60-7) employs nucleophilic addition between 4-(1H-1,2,4-triazol-1-ylmethyl)aniline and aryl/alkyl isothiocyanates under mild conditions. This method achieves yields >85% using ethanol or acetonitrile as green solvents, avoiding toxic catalysts [3]. Key advantages include:
NC(=S)Nc1ccc(Cn2cncn2)cc1
) confirms structural fidelity post-synthesis [3]. Table 1: Solvent Optimization for Thiourea Formation
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Ethanol | 25 | 2 | 92 |
Acetonitrile | 25 | 1.5 | 88 |
Dichloromethane | 30 | 3 | 78 |
Water | 25 | 4 | 65 |
Cyclocondensation of thiourea intermediates into triazole cores leverages transition-metal catalysis. Copper(I) iodide adsorbed on Amberlyst® A21 resin facilitates solvent-free 1,3-dipolar cycloadditions between azides and alkynes, achieving >95% regioselectivity for 1,4-disubstituted triazoles [6] [9]. Mercury(II) acetate acts as a thiophile promoter for dehydrative ring closure in thiourea-to-triazole conversions, though its toxicity limits utility [1]. Recent advances employ Cu(II)/Ag(I) dual-catalytic systems to control regioselectivity:
Functionalization of the 4-(aminomethyl)phenyl linker is achieved through:
-CH₂-
) enables conformational flexibility, allowing optimal pharmacophore alignment. X-ray crystallography confirms near-orthogonal dihedral angles (7.6°) between triazole and phenyl planes, minimizing steric clashes during derivatization [7]. Solvent-free protocols using Amberlyst® A21•CuI catalyst enable "flash" synthesis of triazole-thiourea hybrids within 5–30 minutes. Key innovations:
Table 2: Solvent-Free vs. Traditional Synthesis Comparison
Parameter | Solvent-Free Method | Conventional Method |
---|---|---|
Reaction Time | 5–30 min | 6–24 h |
Yield Range | 85–99% | 70–88% |
Catalyst Loading | 8 mol% | 10–15 mol% |
Temperature | Ambient (self-heating) | 80–100°C |
Purification | Filtration only | Column chromatography |
Hybridization strategies tether the thiourea-triazole core to bioactive scaffolds via methylphenyl linkages:
Table 3: Bioactive Hybrid Derivatives and Activities
Hybrid Structure | Target Activity | Key Metric | Ref |
---|---|---|---|
Triazole-thiourea-benzothiazole | Anticancer | IC₅₀ = 3.8 μM (HeLa) | [8] |
3-Trifluoromethyl-1,2,4-triazole-thiourea | Antiviral | EC₅₀ = 182 nM (HIV-1) | [4] |
Triazole-thiourea-chalcone | Antimicrobial | MIC = 2 μg/mL (S. aureus) | [8] |
Spiro-1,2,4-triazole-thiourea | Anticonvulsant | ED₅₀ = 12 mg/kg (MES) | [4] |
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8